Ensifentrine - 1884461-72-6

Ensifentrine

Catalog Number: EVT-267341
CAS Number: 1884461-72-6
Molecular Formula: C26H31N5O4
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ensifentrine is under investigation in clinical trial NCT04535986 (A Phase 3 Clinical Trial to Evaluate the Safety and Efficacy of Ensifentrine in Patients With COPD).
Ensifentrine is an inhaled inhibitor of the phosphodiesterase (PDE) types 3 (PDE3) and 4 (PDE4), with potential anti-inflammatory and bronchodilator activities. Upon administration, ensifentrine targets, binds to and inhibits PDE3 and PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. This may lead to bronchial smooth muscle relaxation and modulate inflammatory responses. PDE3 and PDE4, members of the PDE superfamily, hydrolyze cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates. PDE3 is the most expressed PDE isoenzyme in bronchial smooth muscle. PDE4 is expressed in immune cells including T-cells, monocytes, macrophages, neutrophils, dendritic cells and eosinophils. It plays an important role in inflammation, especially in inflammatory airway diseases.
Source and Classification

Ensifentrine, also known by its chemical formula C26H31N5O4C_{26}H_{31}N_{5}O_{4}, is synthesized from various organic compounds and has been developed by RPL Therapeutics. It is classified under the category of phosphodiesterase inhibitors, specifically targeting the enzymes that regulate cyclic adenosine monophosphate and cyclic guanosine monophosphate levels, which are crucial for various physiological processes related to airway function and inflammation control .

Synthesis Analysis

The synthesis of ensifentrine involves several critical steps, focusing on the selective inhibition of phosphodiesterase enzymes. The detailed synthetic route includes:

  1. Starting Materials: The synthesis begins with appropriate organic precursors that undergo multiple reactions including alkylation, acylation, and cyclization.
  2. Key Reaction Conditions:
    • Temperature control is crucial during the reaction phases to ensure proper formation of intermediates.
    • Use of solvents such as dimethyl sulfoxide or acetonitrile aids in solubilizing reactants.
  3. Purification: After synthesis, ensifentrine is purified using techniques like crystallization or chromatography to achieve the desired purity levels necessary for pharmaceutical applications.

The final product typically exhibits a high degree of purity (>95%), which is essential for its efficacy and safety in clinical use .

Molecular Structure Analysis

The molecular structure of ensifentrine reveals a complex arrangement that contributes to its pharmacological activity:

  • Molecular Weight: Approximately 477.565 g/mol.
  • Functional Groups: The structure contains multiple functional groups including amines and esters, which are pivotal for its interaction with phosphodiesterase enzymes.
  • 3D Configuration: The spatial arrangement allows for optimal binding to both phosphodiesterase 3 and 4, enhancing its inhibitory effects.

Structural Data

  • Chemical Formula: C26H31N5O4C_{26}H_{31}N_{5}O_{4}
  • Structural Representation: Ensifentrine's structure can be represented using standard chemical drawing conventions, highlighting its key functional groups and stereochemistry.
Chemical Reactions Analysis

Ensifentrine participates in several chemical reactions primarily involving its interaction with phosphodiesterases:

  1. Inhibition Reactions: Ensifentrine binds to the active sites of phosphodiesterase 3 and 4, preventing the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate.
  2. Enzyme Activity Modulation: The compound's presence alters the cellular signaling pathways by increasing intracellular levels of cyclic nucleotides, which leads to various physiological responses such as bronchodilation and anti-inflammatory effects .
Mechanism of Action

The mechanism of action for ensifentrine is characterized by its dual inhibition of phosphodiesterase enzymes:

  1. Phosphodiesterase Inhibition:
    • PDE3 Inhibition: Results in increased levels of cyclic adenosine monophosphate, promoting relaxation of airway smooth muscle.
    • PDE4 Inhibition: Leads to decreased levels of pro-inflammatory cytokines, reducing inflammation within the airways .
  2. Physiological Outcomes:
    • Enhanced bronchodilation occurs through relaxation of bronchial smooth muscle.
    • Reduction in inflammatory cell recruitment contributes to decreased airway hyper-responsiveness.

In vitro studies demonstrate that ensifentrine effectively increases ciliary beat frequency and chloride ion secretion in bronchial epithelial cells, further supporting its therapeutic role in respiratory conditions .

Physical and Chemical Properties Analysis

Ensifentrine exhibits several important physical and chemical properties:

Key Properties

  • Melting Point: Not extensively documented but expected to be within a typical range for similar compounds.
  • pH Range: Formulations should maintain a neutral pH for optimal stability and efficacy.
Applications

Ensifentrine's primary application lies in the treatment of chronic obstructive pulmonary disease. Its dual action not only provides bronchodilation but also addresses inflammation, making it suitable for patients with COPD who experience both symptoms.

Clinical Applications

  1. Chronic Obstructive Pulmonary Disease (COPD):
    • Approved for maintenance therapy in adults with moderate to severe COPD.
    • Demonstrated improvements in lung function (e.g., peak expiratory flow rate) during clinical trials .
  2. Asthma Management:
    • Investigated for potential use in asthma due to its bronchodilatory effects.
  3. Research Applications:
    • Ongoing studies are exploring its efficacy in other respiratory conditions and potential combinations with existing therapies like ivacaftor for cystic fibrosis patients .
Introduction to COPD Pathophysiology and Therapeutic Targets

Molecular Pathogenesis of Chronic Obstructive Pulmonary Disease (COPD)

Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent airflow limitation resulting from chronic inflammation and structural alterations in the lungs. The disease pathogenesis involves complex interactions between environmental triggers (notably cigarette smoke) and abnormal inflammatory responses. Key molecular mechanisms include:

  • Neutrophilic and Macrophage-Driven Inflammation: Activated neutrophils release proteases (e.g., neutrophil elastase) and reactive oxygen species (ROS), damaging lung parenchyma and sustaining inflammation. Macrophages produce pro-inflammatory cytokines (e.g., TNF-α, IL-8), amplifying neutrophil recruitment and epithelial injury [1] [6] [10].
  • Epithelial Dysfunction: Chronic exposure to irritants induces goblet cell hyperplasia, mucus hypersecretion, and impaired ciliary function. This disrupts mucociliary clearance, leading to airway obstruction and bacterial colonization [1] [7] [10].
  • Airway Remodeling: Fibrosis in small airways arises from fibroblast activation and extracellular matrix deposition. Smooth muscle hypertrophy further narrows airway caliber, contributing to irreversible airflow limitation [6] [10].

Table 1: Key Cellular Players in COPD Pathogenesis

Cell TypeRole in COPDMediators/Effects
NeutrophilsPrimary drivers of acute inflammation; tissue degradationElastase, MMPs, ROS, IL-8 → Parenchymal destruction
MacrophagesChronic inflammation amplification; protease/cytokine releaseTNF-α, IL-6, MCP-1 → Sustained inflammation and emphysema
Epithelial CellsBarrier dysfunction; mucus hypersecretionMUC5AC, reduced CFTR activity → Impaired mucociliary clearance
CD8+ T-LymphocytesAutoimmune responses; perpetuation of inflammationPerforins, granzymes → Apoptosis of alveolar cells

Role of Phosphodiesterase Isoenzymes (PDE3/PDE4) in Airway Inflammation and Bronchoconstriction

Phosphodiesterases (PDEs) hydrolyze cyclic nucleotides (cAMP/cGMP), critical secondary messengers regulating airway tone and inflammation. PDE3 and PDE4 are pivotal in COPD pathophysiology:

  • PDE3: Predominantly expressed in airway smooth muscle and vascular endothelium. It hydrolyzes both cAMP and cGMP, modulating bronchial tone. Inhibition elevates cAMP/cGMP, inducing smooth muscle relaxation and bronchodilation [1] [5] [9].
  • PDE4: Highly expressed in immune cells (neutrophils, macrophages, eosinophils) and bronchial epithelium. It specifically hydrolyzes cAMP, regulating inflammatory mediator release. PDE4 inhibition suppresses cytokine production (e.g., TNF-α, IL-8), reduces immune cell activation, and enhances cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion, improving ciliary function [1] [6] [9].

Synergistic effects arise from dual PDE3/PDE4 inhibition:

  • Bronchodilation: PDE3 inhibition relaxes smooth muscle, while PDE4 inhibition potentiates this effect by elevating cAMP in surrounding tissues [1] [10].
  • Anti-Inflammation: Concurrent inhibition suppresses neutrophil chemotaxis, macrophage activation, and epithelial cytokine release more effectively than single PDE4 blockade [1] [7].
  • Mucociliary Clearance: PDE4 inhibition upregulates CFTR activity and ciliary beat frequency, counteracting mucus plugging in small airways [1] [7] [9].

Table 2: Functional Roles of PDE3 and PDE4 in the Respiratory System

IsoenzymePrimary LocalizationBiological FunctionsTherapeutic Inhibition Effect
PDE3Airway smooth muscle, endotheliumHydrolyzes cAMP/cGMP; regulates bronchial toneBronchodilation via smooth muscle relaxation
PDE4Immune cells, bronchial epitheliumHydrolyzes cAMP; controls inflammation and epithelial functionAnti-inflammation; enhanced mucociliary clearance
PDE3 + PDE4Lung tissue (synergistic locales)Coordinated cAMP/cGMP degradationDual bronchodilation and anti-inflammation; CFTR activation

Limitations of Current PDE4 Inhibitors and Bronchodilators in COPD Management

Existing COPD therapies face significant challenges:

  • Oral PDE4 Inhibitors (e.g., Roflumilast):
  • Systemic Side Effects: Nausea, diarrhea, and weight loss occur in 10–20% of patients, limiting tolerability and adherence. These arise from non-selective PDE4 inhibition in the gut and central nervous system [2] [6].
  • Suboptimal Efficacy: Roflumilast primarily benefits severe COPD with chronic bronchitis, showing minimal impact on lung function in moderate cases. Anti-inflammatory effects are partial due to insufficient lung targeting [6] [10].
  • Bronchodilators (LABA/LAMA):
  • Symptomatic Focus: While improving FEV₁, they fail to address underlying neutrophilic inflammation or mucus hypersecretion, leading to persistent exacerbations [1] [6] [10].
  • No Disease Modification: Long-term use does not significantly alter FEV₁ decline or mortality, underscoring unmet needs in modifying disease progression [6] [10].

Ensifentrine as a Novel Dual Inhibitor:This first-in-class inhaled dual PDE3/4 inhibitor overcomes these limitations through:

  • Localized Action: Inhaled delivery achieves high lung concentrations with minimal systemic exposure, reducing off-target effects [1] [7] [9].
  • Synergistic Pharmacology:
  • Bronchodilation: Adds 94–149 mL improvement in FEV₁ over placebo, exceeding LABA/LAMA add-on effects [3] [8].
  • Anti-Inflammation: Reduces sputum neutrophils by 40% and eosinophils by 44% in LPS-challenge models [1] [7].
  • Mucociliary Enhancement: Increases ciliary beat frequency by 10.4% (p < 0.001) in bronchial epithelia [1] [9].
  • Exacerbation Reduction: Lowers moderate-to-severe exacerbation rates by 36–43% (ENHANCE trials) and extends time to first exacerbation, demonstrating disease-modifying potential [3] [7].

Table 3: Comparative Efficacy of Ensifentrine vs. Standard Therapies in Key Trials

TherapyFEV₁ Improvement vs. PlaceboExacerbation ReductionAnti-Inflammatory Effects
Roflumilast40–60 mL*~15–20%Partial cytokine suppression; limited by side effects
LABA/LAMA100–150 mL15–25%None
Ensifentrine (3 mg)87–149 mL [3] [8]36–43% [3]40% neutrophil reduction; 44% eosinophil reduction [1]

*FEV₁ improvement with roflumilast is variable and less consistent than with ensifentrine.

Properties

CAS Number

1884461-72-6

Product Name

Ensifentrine

IUPAC Name

2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32)

InChI Key

CSOBIBXVIYAXFM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Solubility

Soluble in DMSO

Synonyms

9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimidino(6,1-a)isoquinolin-4-one
ensifentrine
RPL 554
RPL-554
RPL554

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.